2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide
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Overview
Description
“[6-(2,4-Dichlorophenoxy)pyridazin-3-yl]methanol” is a chemical compound with the molecular formula C11H8Cl2N2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Scientific Research Applications
Environmental Toxicology and Bioaccumulation
Studies on compounds with dichlorophenoxy groups and methylsulfonyl moieties often focus on their environmental persistence, bioaccumulation, and potential toxicological impacts. For example, research on chlorophenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) has shown their widespread use and the importance of monitoring their levels in the environment due to potential health risks associated with exposure (Schreinemachers, 2003).
Human and Animal Health Effects
The health effects of exposure to chemicals similar to 2-(2,4-dichlorophenoxy)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide, including endocrine disruption and neurotoxicity, are significant areas of research. For instance, investigations into the effects of polybrominated diphenyl ethers (PBDEs) on human health indicate concerns about their persistence and bioaccumulation, raising questions about potential health risks for nursing infants (Schecter et al., 2003).
Analytical Methods and Monitoring
Research into methods for detecting and quantifying the presence of chlorophenoxy and methylsulfonyl compounds in biological and environmental samples is crucial for monitoring exposure and understanding their distribution in ecosystems. Techniques such as gas chromatography/mass spectrometry (GC/MS) have been utilized for this purpose, highlighting the importance of developing sensitive and reliable analytical methods for environmental health studies (Linderholm et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O4S/c1-12(29-18-8-6-14(21)11-16(18)22)20(26)23-15-5-3-4-13(10-15)17-7-9-19(25-24-17)30(2,27)28/h3-12H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPVYTXCFZBPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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